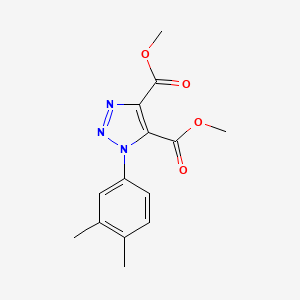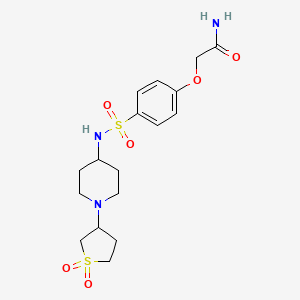
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as clopidol and is primarily used as an anticoccidial agent in the poultry industry. However, recent studies have shown that clopidol has other potential applications in scientific research.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including acetochlor and alachlor, in human and rat liver microsomes. This research is crucial for understanding the biotransformation and potential risks associated with these chemicals. The study found that these herbicides undergo complex metabolic pathways, potentially leading to carcinogenic compounds. However, significant differences in metabolism rates between human and rat liver microsomes were observed, indicating species-specific metabolic pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity Affected by Herbicides
Another study by Banks and Robinson (1986) investigated how wheat straw and irrigation impact the soil reception and activity of acetochlor, alachlor, and metolachlor. This research highlighted the environmental behavior of chloroacetamide herbicides and their interaction with agricultural practices, revealing how agricultural residues and water management practices can influence the efficacy and environmental fate of these herbicides (Banks & Robinson, 1986).
In Vitro Metabolism by Human Liver Microsomes
Coleman et al. (1999) conducted a study focusing on the metabolism of alachlor by human liver microsomes and identified cytochrome P450 isoforms involved in this process. This research is critical for assessing the human health implications of exposure to chloroacetamide herbicides, providing insights into the metabolic activation and potential toxicity pathways of these compounds (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
Structural Studies on Amide Derivatives
Karmakar et al. (2009) presented a structural study on co-crystals and salts of quinoline derivatives with amide bonds, offering insights into the molecular interactions and structural characteristics of compounds related to chloroacetamide herbicides. Such studies contribute to our understanding of the chemical and physical properties of these compounds, potentially leading to the development of new materials or the improvement of existing ones (Karmakar, Kalita, & Baruah, 2009).
Propriétés
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-4-2-10(3-5-12)15(13(16)8-14)11-6-7-20(17,18)9-11/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUYHRPYFXWJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CCS(=O)(=O)C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2969248.png)
![(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969249.png)
![rac-(4aS,8aS)-4-Allyl-3-(hydroxymethyl)octahydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B2969251.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-ol](/img/structure/B2969252.png)







![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)